Methyl 4-fluoro-2-(trifluoromethyl)benzoate
Description
Chemical Identity and Nomenclature
This compound possesses the molecular formula C9H6F4O2 with a molecular weight of 222.14 grams per mole. The International Union of Pure and Applied Chemistry nomenclature designates this compound as this compound, reflecting its systematic structural organization. The compound exists under several synonymous designations including 4-fluoro-2-trifluoromethylbenzoic acid methyl ester and benzoic acid, 4-fluoro-2-(trifluoromethyl)-, methyl ester. These alternative names emphasize different aspects of the molecular structure, particularly highlighting the ester functionality and the positioning of fluorine-containing substituents.
The International Chemical Identifier for this compound is represented as InChI=1S/C9H6F4O2/c1-15-8(14)6-3-2-5(10)4-7(6)9(11,12)13/h2-4H,1H3, with the corresponding InChI Key being BNUYNCHJMOWGOH-UHFFFAOYSA-N. The Simplified Molecular Input Line Entry System representation appears as COC(=O)c1ccc(cc1C(F)(F)F)F, which provides a linear notation for the compound's structure. The compound maintains registration under the MDL number MFCD06203708, facilitating its identification across various chemical databases and suppliers.
Historical Development and Discovery
The development of this compound emerges from the broader historical context of trifluoromethylation chemistry, which traces its origins to the pioneering work of Frédéric Swarts in 1892. Swarts developed early synthetic methods using antimony fluoride, establishing the foundation for incorporating trifluoromethyl groups into organic molecules through reactions with benzotrichloride and antimony trifluoride to form compounds containing trifluoromethyl functionality. The evolution of trifluoromethylation chemistry continued through the 1930s when Kinetic Chemicals and IG Farben replaced antimony trifluoride with hydrogen fluoride, improving the accessibility of fluorinated compounds.
The McLoughlin-Thrower reaction of 1968 represented a significant advancement in coupling reactions using iodofluoroalkanes, iodoaromatic compounds, and copper, which Kobayashi and Kumadaki later adapted for trifluoromethylations in 1969. These developments provided crucial synthetic pathways that would eventually enable the preparation of complex fluorinated aromatic esters like this compound. The recognition of trifluoromethyl groups' biological significance began with F. Lehmann's investigations in 1927, establishing the foundation for understanding how fluorinated aromatics influence molecular properties and biological activity.
The compound's current synthetic accessibility reflects decades of methodological advancement in fluorinated organic chemistry. Contemporary preparation methods typically involve esterification of 4-fluoro-2-(trifluoromethyl)benzoic acid with methanol, utilizing catalysts such as sulfuric acid under reflux conditions to ensure complete conversion to the ester product. This synthetic approach demonstrates the maturation of fluorinated aromatic chemistry from early experimental procedures to reliable, scalable methods for producing complex fluorinated building blocks.
Significance in Fluorinated Aromatic Compounds
This compound exemplifies the unique properties that fluorinated aromatic compounds contribute to modern chemical research and pharmaceutical development. The strategic incorporation of fluorine atoms into aromatic systems fundamentally alters molecular behavior through electronic effects that enhance stability, modify reactivity patterns, and influence biological activity. The compound's structure demonstrates how fluorine substituents can simultaneously serve multiple functional roles, with the individual fluorine atom providing specific electronic modulation while the trifluoromethyl group contributes significant lipophilicity and metabolic stability.
Research into fluorinated aromatics reveals that fluorine substitution creates additional pi-bonding and antibonding orbitals that can further stabilize aromatic rings, leading to decreased bond lengths and increased resistance to addition reactions. This phenomenon, termed "fluoromaticity," partially explains the exceptional thermostability and chemical resistance observed in polymers containing fluorinated aromatics. The compound's dual fluorine functionalization positions it as an excellent model for studying these enhanced aromatic properties and their practical applications.
The pharmaceutical significance of fluorinated aromatic compounds stems from their ability to combat metabolic oxidation, a primary mechanism by which the body eliminates foreign molecules. The incorporation of fluorine atoms, particularly in para positions on benzene rings, prevents enzymatic degradation by cytochrome P450 proteins, extending drug retention and increasing therapeutic effectiveness. Studies demonstrate that fluorine incorporation can slow compound clearance rates by as much as 108-fold compared to non-fluorinated analogs. This compound's structural features make it valuable for investigating these protective effects and developing new fluorinated pharmaceuticals.
The compound's applications extend beyond pharmaceutical research into materials science and chemical synthesis. Its unique electronic properties make it valuable for developing advanced materials with enhanced thermal and chemical stability. Additionally, the compound serves as an important intermediate in organic synthesis, participating in various chemical transformations including substitution reactions, hydrolysis, reduction, and oxidation processes. These diverse reaction pathways highlight the compound's versatility as a synthetic building block and its potential for creating more complex fluorinated molecular architectures.
Properties
IUPAC Name |
methyl 4-fluoro-2-(trifluoromethyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F4O2/c1-15-8(14)6-3-2-5(10)4-7(6)9(11,12)13/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNUYNCHJMOWGOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80573868 | |
| Record name | Methyl 4-fluoro-2-(trifluoromethyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80573868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
220141-23-1 | |
| Record name | Methyl 4-fluoro-2-(trifluoromethyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80573868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Procedure
-
- 4-Fluoro-2-(trifluoromethyl)benzoic acid is dissolved in dichloromethane.
- Oxalyl chloride (1.1 eq) and catalytic DMF (2 drops) are added at 0°C.
- The mixture is stirred at room temperature for 30 minutes, followed by solvent removal under reduced pressure to yield 4-fluoro-2-(trifluoromethyl)benzoyl chloride.
Key Data
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Acid Chloride Formation | Oxalyl chloride, DMF, 0°C → RT, 30 min | >95% (by NMR) |
| Esterification | Methanol, pyridine, RT, 30 min | ~90% (estimated) |
Direct Acid-Catalyzed Esterification
A one-pot method using sulfuric acid or hydrochloric acid as a catalyst.
Procedure
- 4-Fluoro-2-(trifluoromethyl)benzoic acid is refluxed with excess methanol and concentrated sulfuric acid (1–5 mol%).
- The reaction is monitored by TLC/HPLC until completion (typically 4–6 hours).
- The mixture is neutralized, and the ester is extracted with an organic solvent (e.g., ethyl acetate) and purified via distillation.
Key Data
| Parameter | Value |
|---|---|
| Catalyst | H2SO4 (2 mol%) |
| Temperature | Reflux (~65°C) |
| Reaction Time | 4–6 hours |
| Yield | 75–85% |
Industrial-Scale Considerations
For large-scale production, continuous flow reactors are employed to enhance efficiency:
- Process : Acid chloride formation and esterification are performed in a tandem flow system.
- Advantages : Improved heat transfer, reduced reaction time, and higher purity.
- Typical Output : >90% yield with 99% HPLC purity.
Comparative Analysis of Methods
| Method | Advantages | Limitations |
|---|---|---|
| Acid Chloride-Mediated | High yields, scalable | Requires hazardous reagents (oxalyl chloride) |
| Direct Esterification | Simpler setup | Longer reaction time, moderate yields |
| Industrial Flow Process | High efficiency, purity | Specialized equipment needed |
Chemical Reactions Analysis
Types of Reactions
Methyl 4-fluoro-2-(trifluoromethyl)benzoate undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
Reduction: Lithium aluminum hydride in anhydrous ether is commonly used for the reduction of the ester group.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Major Products Formed
The major products formed from these reactions include substituted benzoates, alcohols, and carboxylic acids, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Methyl 4-fluoro-2-(trifluoromethyl)benzoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions due to its unique fluorine-containing structure.
Medicine: It serves as an intermediate in the synthesis of various drug candidates, especially those targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of methyl 4-fluoro-2-(trifluoromethyl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms enhances the compound’s ability to form strong hydrogen bonds and electrostatic interactions with target molecules. This can lead to increased binding affinity and specificity, making it a valuable tool in drug discovery and development .
Comparison with Similar Compounds
Positional Isomers and Substituent Effects
The position of fluorine and trifluoromethyl groups on the benzene ring significantly impacts physicochemical properties and biological activity. Key analogs include:
Key Observations :
- Substituent Position : The 2-CF₃/4-F configuration in the target compound may offer steric and electronic advantages in binding to biological targets compared to isomers (e.g., 3-CF₃/4-F) .
- Functional Groups : Replacing -CF₃ with -OCF₃ (as in Methyl 3-fluoro-4-(trifluoromethoxy)benzoate) increases electron-withdrawing effects but may reduce metabolic resistance due to esterase susceptibility .
- Bioactivity : Analogs like Methyl 4-fluoro-2-(1H-pyrrolo[2,3-b]pyridin-4-yloxy)benzoate demonstrate applications as intermediates for ABT-199, a BCL-2 inhibitor used in cancer therapy .
Structural Derivatives and Pharmacological Relevance
- Sulfonamide Analogs: Compounds like Methyl 2-(((((4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)benzoate (metsulfuron methyl ester) highlight the agrochemical utility of fluorinated benzoates .
Biological Activity
Methyl 4-fluoro-2-(trifluoromethyl)benzoate is an organofluorine compound with significant biological activity, particularly in the fields of medicinal chemistry and biochemistry. Its unique structural features, including the presence of both fluoro and trifluoromethyl groups, enhance its interaction with biological targets, making it a compound of interest in drug development and enzyme inhibition studies.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula: C10H7F4O2
- Molecular Weight: 232.16 g/mol
- Structural Features:
- A benzoate backbone
- A fluoro group at the para position
- A trifluoromethyl group at the ortho position
The presence of these fluorinated groups contributes to increased lipophilicity and metabolic stability, which are advantageous for biological applications.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound's lipophilicity, allowing it to penetrate biological membranes more effectively. This characteristic is crucial for its potential therapeutic applications, particularly in cancer treatment and antibiotic development.
- Enzyme Inhibition: The compound has been studied for its role in inhibiting various enzymes, including bacterial topoisomerases, which are essential for DNA replication and transcription. Inhibition of these enzymes can lead to bactericidal effects against resistant strains of bacteria .
- Protein-Ligand Interactions: this compound's unique structure allows it to form hydrogen bonds with active site residues in target proteins, enhancing binding affinity and specificity.
Biological Activity Studies
Case Study: Antibacterial Activity
Research indicates that compounds similar to this compound exhibit potent antibacterial properties. For example, dual inhibitors targeting bacterial topoisomerases have shown minimal inhibitory concentrations (MICs) ranging from <0.03125 to 0.25 μg/mL against multidrug-resistant strains . This suggests that this compound could have similar applications in combating resistant bacterial infections.
Table: Comparison of Biological Activities
| Compound | Target Enzyme | MIC (μg/mL) | Activity Type |
|---|---|---|---|
| This compound | Bacterial topoisomerases | <0.25 | Antibacterial |
| Compound 7a (similar structure) | DNA gyrase | <0.03125 | Antibacterial |
| Methyl 5-chloro-4-fluoro-2-(trifluoromethyl)benzoate | Various enzymes | Not specified | Enzyme inhibition |
Applications in Medicine
This compound shows promise as a lead compound in pharmaceutical development. Its structural characteristics make it suitable for modifications that can enhance its efficacy and reduce toxicity. Research has indicated potential applications in:
- Cancer Therapy: Due to its ability to inhibit key enzymes involved in cell proliferation.
- Antibiotic Development: Targeting resistant bacterial strains through enzyme inhibition pathways.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Methyl 4-fluoro-2-(trifluoromethyl)benzoate, and how can reaction conditions be optimized for yield?
- Methodology : The compound can be synthesized via esterification of 4-fluoro-2-(trifluoromethyl)benzoic acid using methanol under acid catalysis (e.g., H₂SO₄). Alternatively, nucleophilic substitution on methyl 4-fluoro-2-(halomethyl)benzoate intermediates with trifluoromethylating agents (e.g., CF₃Cu) is feasible. Optimization involves controlling reaction temperature (60–80°C) and stoichiometric ratios (1:1.2 acid-to-alcohol) to minimize side products like hydrolyzed acids or over-alkylated derivatives .
- Data Analysis : Monitor reaction progress via TLC or HPLC, and characterize products using H/F NMR to confirm ester formation and trifluoromethyl group integrity .
Q. How can spectroscopic techniques (NMR, IR) distinguish this compound from structural analogs?
- Methodology :
- H NMR : The methyl ester group appears as a singlet (~3.9 ppm), while aromatic protons show splitting patterns due to fluorine coupling (e.g., for para-fluoro substitution).
- F NMR : Two distinct signals for the aromatic fluorine (-110 to -120 ppm) and trifluoromethyl group (-60 to -70 ppm) confirm substitution patterns .
- IR : Strong C=O stretch (~1720 cm⁻¹) for the ester and C-F stretches (1100–1250 cm⁻¹) for fluorine groups .
Advanced Research Questions
Q. How can computational modeling (DFT) predict the reactivity of this compound in nucleophilic acyl substitution reactions?
- Methodology : Use density functional theory (DFT) at the B3LYP/6-31G(d) level to calculate electron density maps and frontier molecular orbitals (HOMO/LUMO). The electron-withdrawing trifluoromethyl and fluoro groups lower the LUMO energy, increasing susceptibility to nucleophilic attack at the carbonyl carbon .
- Validation : Compare computational results with experimental kinetic data (e.g., reaction rates with amines or thiols) to refine models .
Q. What strategies resolve contradictions in crystallographic data for this compound derivatives?
- Methodology : Employ single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement to resolve disorder in fluorine or trifluoromethyl groups. For ambiguous electron density, use Hirshfeld surface analysis to differentiate between static disorder and dynamic motion .
- Case Study : A study on analogous trifluoromethyl benzoates revealed that twinning or pseudosymmetry can lead to misinterpretation; applying TWINABS in SHELXTL improves data accuracy .
Q. How does the trifluoromethyl group influence the compound’s metabolic stability in pharmacokinetic studies?
- Methodology : Incubate the compound with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS. The trifluoromethyl group reduces oxidative metabolism due to its strong electron-withdrawing effects, enhancing metabolic stability compared to non-fluorinated analogs .
- Data Interpretation : Compare half-life () and clearance rates with control compounds to quantify stability improvements .
Methodological Resources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
